molecular formula C8H4Br2N2 B102967 3,5-Dibromo-1,7-naphthyridine CAS No. 17965-77-4

3,5-Dibromo-1,7-naphthyridine

Cat. No. B102967
CAS RN: 17965-77-4
M. Wt: 287.94 g/mol
InChI Key: LRPCXYSKFNSEOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dibromo-1,7-naphthyridine is a chemical compound that belongs to the class of naphthyridine derivatives. It has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science.

Mechanism Of Action

The exact mechanism of action of 3,5-Dibromo-1,7-naphthyridine is not fully understood. However, it has been suggested that the compound may interact with specific targets in the cell, such as enzymes or receptors, leading to the modulation of various signaling pathways. This, in turn, may result in the observed biological activities of the compound.
Biochemical and Physiological Effects:
Studies have shown that 3,5-Dibromo-1,7-naphthyridine can exhibit a wide range of biochemical and physiological effects. For example, it has been reported to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting its potential as an antitumor agent. Additionally, it has been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the advantages of 3,5-Dibromo-1,7-naphthyridine is its broad range of biological activities, which makes it a promising candidate for further development as a therapeutic agent. However, the compound also has some limitations, such as its relatively low solubility in water, which may affect its bioavailability and limit its use in certain applications. Additionally, the compound may exhibit cytotoxicity at high concentrations, which needs to be taken into consideration when designing experiments.

Future Directions

There are several future directions for the research on 3,5-Dibromo-1,7-naphthyridine. One direction is to further investigate its mechanism of action and identify its specific targets in the cell. This may provide insights into the design of more potent and selective analogs of the compound. Another direction is to explore its potential applications in other fields, such as material science and environmental science. For example, the compound may be used as a precursor for the synthesis of novel materials with specific properties, or as a probe for the detection of environmental pollutants. Overall, the research on 3,5-Dibromo-1,7-naphthyridine is expected to continue to contribute to the development of new therapeutic agents and the advancement of various scientific fields.

Synthesis Methods

The synthesis of 3,5-Dibromo-1,7-naphthyridine can be achieved through various methods, including the reaction of 3,5-dibromoisonicotinaldehyde with malononitrile in the presence of a base, or the reaction of 3,5-dibromoisonicotinic acid with thionyl chloride followed by reaction with ammonia. The yield and purity of the compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.

Scientific Research Applications

3,5-Dibromo-1,7-naphthyridine has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory activities. It has also been investigated as a potential inhibitor of various enzymes, such as protein kinases and phosphodiesterases, which are involved in various diseases.

properties

CAS RN

17965-77-4

Product Name

3,5-Dibromo-1,7-naphthyridine

Molecular Formula

C8H4Br2N2

Molecular Weight

287.94 g/mol

IUPAC Name

3,5-dibromo-1,7-naphthyridine

InChI

InChI=1S/C8H4Br2N2/c9-5-1-6-7(10)3-11-4-8(6)12-2-5/h1-4H

InChI Key

LRPCXYSKFNSEOU-UHFFFAOYSA-N

SMILES

C1=C(C=NC2=CN=CC(=C21)Br)Br

Canonical SMILES

C1=C(C=NC2=CN=CC(=C21)Br)Br

synonyms

3,5-Dibromo-1,7-naphthyridine

Origin of Product

United States

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